ジ-tert-ドデシルジスルフィド

概要

説明

Synthesis Analysis

The synthesis of di-tert-butyl disulfide and its analogs has been extensively studied. A notable method involves the catalytic asymmetric oxidation of tert-butyl disulfide, yielding products with high enantiomeric excess and serving as precursors to chiral tert-butanesulfinyl compounds (Cogan et al., 1998). This approach highlights the potential pathways for synthesizing di-tert-dodecyl disulfide through similar oxidative processes.

Molecular Structure Analysis

The molecular structure of disulfides like bis(tert-butylsulfonyl) disulfide has been characterized, revealing insights into the bond distances and double-bond character of the S-O bonds (Freeman et al., 1995). These findings provide a basis for understanding the molecular structure of di-tert-dodecyl disulfide, suggesting a similar arrangement of bonds and double-bond characteristics.

Chemical Reactions and Properties

The reactivity of di-tert-butyl disulfide with various reagents under catalytic conditions has been demonstrated, leading to the synthesis of a variety of sulfides and sulfoxides (Arisawa et al., 2012). This reactivity pattern suggests that di-tert-dodecyl disulfide could undergo similar reactions, offering a route to diverse chemical transformations and the synthesis of new compounds.

Physical Properties Analysis

Research on similar sulfides has shown that the introduction of sulfur-containing additives like di-tert-dodecyl disulfide can influence the decomposition process of hydrocarbon oils, indicating the importance of such compounds in modifying physical properties (Lu et al., 2009). These findings underscore the potential applications of di-tert-dodecyl disulfide in material science and engineering.

科学的研究の応用

耐摩耗性潤滑油添加剤

ジ-tert-ドデシルジスルフィド: は、特に高圧条件下での優れた耐摩耗性により、潤滑油の添加剤として広く使用されています。 摩擦と摩耗を低減し、機械やエンジンの寿命を延ばすのに役立ちます .

石油系製品の酸化防止剤

この化合物は、さまざまな石油系製品の酸化防止剤として機能します。 酸化プロセスを阻止することにより、これらの製品の安定性と保存期間を向上させ、時間の経過による劣化に対する耐性を高めます .

化学プロセスにおける抗酸化活性

ジ-tert-ドデシルジスルフィドを含むポリサルファイドは、顕著な抗酸化活性を示します。 高温でフリーラジカルを捕捉することができ、これは化学プロセス中の材料の劣化を防ぐのに役立ちます .

有機合成における硫黄化剤

有機合成において、ジ-tert-ドデシルジスルフィドは硫黄化剤として使用できます。 これは、有機分子への硫黄の導入を促進し、これはさまざまな医薬品や農薬を合成する際の重要なステップです .

植物化合物における生物活性

ジ-tert-ドデシルジスルフィドのようなポリサルファイドは、ニンニクなどのネギ属植物に含まれています。 それらはこれらの植物の生物活性に寄与し、食事の一部として摂取した場合の健康上の利点を含みます .

材料科学における研究

材料の熱安定性を向上させる能力により、ジ-tert-ドデシルジスルフィドは材料科学でも研究されています。 これは、分解することなく高温に耐えることができる材料を作成する可能性について研究されています .

Safety and Hazards

Di-tert-dodecyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

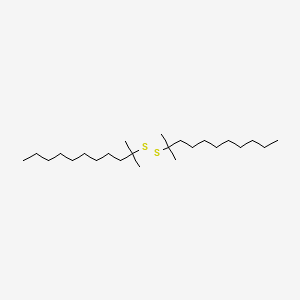

Di-tert-dodecyl disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol

Mode of Action

It is known that disulfides and polysulfides, in general, can act as antioxidants . They can trap radicals and prevent oxidative damage, which is a crucial aspect of their functionality .

Biochemical Pathways

Polysulfides, a class of compounds to which di-tert-dodecyl disulfide belongs, are known to exhibit antioxidant activity . They can inhibit oxidation processes, thereby affecting various biochemical pathways related to oxidative stress .

Pharmacokinetics

It’s known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

As a member of the polysulfides, it may contribute to the prevention of oxidative damage at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Di-tert-dodecyl disulfide can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture, as it can decompose in the presence of humidity . Furthermore, the compound’s solubility in different solvents can affect its distribution and action in various environments .

特性

IUPAC Name |

2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDIWWJKWAMGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067313 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

27458-90-8 | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, di-tert-dodecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-dodecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Di-tert-dodecyl disulfide interact with nascent steel surfaces and what are the downstream effects on multialkylated cyclopentane (MAC) oil decomposition?

A: Di-tert-dodecyl disulfide exhibits its protective effect through a tribochemical reaction with nascent steel surfaces, like those found on bearing steel 52100. [] This interaction leads to the formation of iron sulfide on the steel surface. [] Consequently, the active sites on the nascent steel, which would typically catalyze MAC oil decomposition, become less reactive. [] This decreased reactivity effectively prolongs the induction period of MAC oil decomposition, offering a potential solution for reducing wear and tear in mechanical systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)

![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)